molecular formula C18H18ClNO4 B11226023 N-(5-chloro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(5-chloro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11226023
M. Wt: 347.8 g/mol
InChI Key: JXDMITVGTSQXBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzodioxepine ring system, a methoxy group, and a carboxamide functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C18H18ClNO4/c1-11-4-5-12(19)8-14(11)20-18(21)13-9-16-17(10-15(13)22-2)24-7-3-6-23-16/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,21)

InChI Key

JXDMITVGTSQXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2OC)OCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is typically carried out under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have therapeutic potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system, which is not commonly found in other similar compounds. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

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